5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine
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Overview
Description
5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine typically involves the reaction of 4-methyl-2-thiazolylamine with 2-chloropyridine-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its cytotoxic and antitumor activities.
Mechanism of Action
The mechanism of action of 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This results in cytotoxic effects and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
CAS No. |
1019485-08-5 |
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Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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